molecular formula C14H20N2O2 B2516828 N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 717857-92-6

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2516828
CAS No.: 717857-92-6
M. Wt: 248.326
InChI Key: CDMDKICUIFSGRO-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a chemical compound of significant interest in scientific research and drug discovery. The compound features a 3,5-dimethylisoxazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . This heterocyclic pharmacophore is linked via a carboxamide bridge to a 2-(cyclohex-1-en-1-yl)ethyl chain, a substituent that can influence the molecule's lipophilicity and overall pharmacokinetic properties . The molecular formula is C14H20N2O2 and it has a molecular weight of 248.32 g/mol . Isoxazole derivatives are recognized as important building blocks for the development of novel therapeutic agents and have been investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Research on similar isoxazole-carboxamide compounds indicates potential value in immunology, with some analogs demonstrating notable immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α . The structural features of this compound make it a valuable intermediate for further chemical exploration and a candidate for inclusion in targeted screening libraries. Researchers can utilize this compound in hit-to-lead optimization campaigns, as a building block for constructing more complex molecules, or in structure-activity relationship (SAR) studies aimed at developing new agents for various biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. For comprehensive handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-13(11(2)18-16-10)14(17)15-9-8-12-6-4-3-5-7-12/h6H,3-5,7-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMDKICUIFSGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Diketones with Hydroxylamine

The isoxazole ring is synthesized through the cyclocondensation of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride under acidic conditions:

$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{NH}2\text{OH·HCl} \rightarrow \text{3,5-Dimethylisoxazole} + \text{H}_2\text{O} + \text{HCl}
$$

Subsequent oxidation of the methyl group at position 4 to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in alkaline conditions:

$$
\text{3,5-Dimethylisoxazole} \xrightarrow{\text{KMnO}_4, \text{NaOH}} \text{3,5-Dimethyl-1,2-oxazole-4-carboxylic acid}
$$

Reaction Conditions :

  • Temperature: 80–90°C
  • Solvent: Aqueous NaOH (10%)
  • Yield: ~65% (reported for analogous structures)

Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine

Cyclohexene Functionalization

2-(Cyclohex-1-en-1-yl)ethylamine is synthesized via a two-step process:

  • Friedel-Crafts Alkylation : Cyclohexene reacts with ethylene in the presence of AlCl₃ to form 2-(cyclohex-1-en-1-yl)ethanol.
  • Curtius Rearrangement : The alcohol is converted to the amine using diphenylphosphoryl azide (DPPA) and subsequent hydrolysis.

$$
\text{Cyclohexene} + \text{Ethylene} \xrightarrow{\text{AlCl}_3} \text{2-(Cyclohex-1-en-1-yl)ethanol} \xrightarrow{\text{DPPA}} \text{2-(Cyclohex-1-en-1-yl)ethylamine}
$$

Key Parameters :

  • Friedel-Crafts reaction temperature: 0–5°C
  • Curtius rearrangement yield: ~70%

Carbodiimide-Mediated Amide Coupling

Reaction Mechanism and Optimization

The final step involves coupling 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM):

$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDC/DMAP}} \text{this compound}
$$

Procedure :

  • Dissolve 3,5-dimethyl-1,2-oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DCM.
  • Add DMAP (0.1 equiv) and EDC (1.2 equiv) sequentially under argon.
  • After 30 minutes, add 2-(cyclohex-1-en-1-yl)ethylamine (1.1 equiv).
  • Stir at ambient temperature for 48 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Optimization Data :

Parameter Optimal Value
Solvent Dichloromethane
Coupling Agent EDC
Catalyst DMAP
Reaction Time 48 hours
Yield 72–78%

Alternative Synthetic Routes

Mixed Anhydride Method

An alternative employs isobutyl chloroformate to generate a mixed anhydride intermediate, which reacts with the amine:

$$
\text{Acid} + \text{ClCO}_2\text{iBu} \rightarrow \text{Mixed Anhydride} \xrightarrow{\text{Amine}} \text{Product}
$$

Advantages :

  • Faster reaction (6–8 hours).
  • Higher yields (~80%) for sterically hindered amines.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.05 (s, 1H, cyclohexenyl), 3.45 (q, 2H, NCH₂), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H).

Chromatographic Purity

  • HPLC : >97% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency :

    • Cause: Steric hindrance from the cyclohexenyl group.
    • Solution: Use excess EDC (1.5 equiv) and extend reaction time to 72 hours.
  • Byproduct Formation :

    • Cause: Hydrolysis of the active ester intermediate.
    • Solution: Maintain anhydrous conditions and inert atmosphere.

Industrial-Scale Considerations

  • Cost-Effectiveness : EDC is preferred over DCC due to easier byproduct removal.
  • Solvent Recovery : DCM is recycled via distillation, reducing environmental impact.

Chemical Reactions Analysis

Oxazole Ring Reactivity

The 3,5-dimethyl-1,2-oxazole core exhibits moderate aromaticity, enabling electrophilic substitution and cycloaddition reactions.

Key Reactions:

Reaction TypeConditionsProducts/OutcomesSource
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro group addition at C4
Diels-Alder Cycloaddition Heating with dienophiles (e.g., maleic anhydride)Bicyclic adducts
Halogenation Cl₂/FeCl₃ or Br₂/AlBr₃Halogenation at C4 (minor C2 due to steric hindrance from methyl groups)
  • Methyl groups at C3 and C5 direct electrophiles to C4 due to steric and electronic effects .

  • Cycloadditions exploit the oxazole’s electron-deficient nature, forming fused heterocycles .

Amide Bond Transformations

The carboxamide group undergoes hydrolysis and nucleophilic substitution.

Hydrolysis Pathways:

ConditionsReagentsProductsYieldSource
Acidic (HCl, reflux)6 M HCl, 12 h3,5-Dimethyl-1,2-oxazole-4-carboxylic acid + Cyclohexenylethylamine~85%
Basic (NaOH, aqueous)5 M NaOH, 60°C, 2 hSodium carboxylate + amine~78%
  • Acidic hydrolysis proceeds via protonation of the carbonyl, while basic conditions deprotonate the amide, facilitating nucleophilic attack .

Cyclohexene Moiety Functionalization

The cyclohexenylethyl group participates in alkene-specific reactions.

ReactionConditionsProductsNotesSource
Hydrogenation H₂ (1 atm), Pd/C, EtOH, 25°CCyclohexane derivativeFull saturation in 4 h
Epoxidation m-CPBA, CH₂Cl₂, 0°CEpoxide formationStereoselective
Dihydroxylation OsO₄, NMO, acetone/H₂OVicinal diolSyn addition
  • The ethyl tether minimizes steric hindrance, enabling efficient catalytic hydrogenation .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed coupling is feasible after halogenation.

ReactionConditionsProductsSource
Suzuki Coupling 4-Bromo-oxazole derivative, Pd(PPh₃)₄, arylboronic acidBiaryl-oxazole hybrid
Heck Reaction 4-Iodo-oxazole, acrylate, Pd(OAc)₂Alkenyl-oxazole conjugate
  • Halogenation at C4 (via electrophilic substitution) enables subsequent cross-coupling .

Nucleophilic Catalysis in Alkylation

The oxazole’s electron-withdrawing nature facilitates nucleophilic catalysis in allylic alkylation :

  • Deprotonation of the oxazole methyl group generates a stabilized anion.

  • Reaction with allylic carbonates (e.g., MBH-carbonates) yields alkylated products under mild conditions (K₂CO₃, DMF) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is C14H19N3O2C_{14}H_{19}N_{3}O_{2}. The compound features an oxazole ring which is known for its biological activity, particularly in pharmaceutical applications. The presence of the cyclohexene moiety contributes to its unique chemical reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a series of substituted oxazolones were evaluated for their ability to inhibit acid ceramidase (AC), an enzyme implicated in cancer progression and sphingolipid metabolism. These compounds demonstrated significant inhibitory effects on AC activity, suggesting potential as anticancer agents targeting sphingolipid pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. In vitro assays against various bacterial strains showed that oxazole derivatives can inhibit bacterial growth effectively. This suggests that this compound may serve as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Research into the neuroprotective effects of oxazole derivatives has revealed their potential in treating neurodegenerative diseases. The modulation of sphingolipid metabolism through AC inhibition could provide therapeutic benefits in conditions like Alzheimer's disease .

Case Study 1: Inhibition of Acid Ceramidase

A notable study focused on synthesizing a series of oxazole derivatives to evaluate their efficacy as AC inhibitors. Among these, this compound was highlighted for its potent inhibition of AC in human neuroblastoma cells. This study underscores the compound's potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Testing

In another investigation, a library of oxazole derivatives was screened against various pathogens. This compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the oxazole structure can enhance antimicrobial properties .

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

PB11 (Benzothiazole Derivative) :

  • PB11 shares the 3,5-dimethylisoxazole moiety but incorporates a benzothiazole ring and a sulfanyl group instead of the cyclohexene-ethyl chain. This structural divergence correlates with its anti-cancer activity, inducing apoptosis in U87 and HeLa cell lines via PI3K/AKT pathway modulation . The target compound’s lack of a benzothiazole group may reduce its cytotoxicity profile.

Furan-Thiophene Analog: The furan and thiophene substituents in C₁₆H₁₆N₂O₃S introduce aromatic heterocycles, increasing molecular weight (316.40 vs. However, the target compound’s cyclohexene group may enhance lipophilicity (predicted logP ~3.2 vs. ~2.8 for the furan-thiophene analog), influencing membrane permeability .

Chloro-Indole Derivative: The chloro-indole substituent in C₁₆H₁₇ClN₄O₂ adds electron-withdrawing character and aromaticity, which could enhance binding to hydrophobic protein pockets.

Cyclohexene-Phenolic Derivative: The phenolic group in C₁₆H₂₁NO introduces acidity (pKa ~10), whereas the target compound’s neutral isoxazole-carboxamide moiety may reduce solubility in aqueous media. This difference could impact bioavailability and formulation strategies .

Commercial and Research Status

  • The target compound is marketed for research but lacks disclosed pharmacological data, unlike PB11, which has demonstrated pre-clinical efficacy .
  • Suppliers like Aaron Chemicals LLC price the compound at $164–$751 per 50 mg–1 g, reflecting its niche research application . In contrast, PB11 and related bioactive analogs are typically described in peer-reviewed studies rather than commercial catalogs .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS: 717857-92-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on current research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds with oxazole rings often exhibit notable antimicrobial properties. For instance, derivatives of oxazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyclohexenyl group in this compound may enhance its activity by affecting membrane permeability or inhibiting key metabolic pathways.

Compound Target Bacteria Activity
This compoundStaphylococcus aureusModerate
This compoundEscherichia coliLow

Cytotoxicity Studies

Cytotoxicity tests have been conducted to evaluate the safety profile of this compound. In vitro studies using L929 mouse fibroblast cells indicated that at certain concentrations, the compound did not exhibit significant cytotoxic effects. The results suggest that it may be safe for further development in therapeutic applications.

Concentration (µM) Cell Viability (%)
687
12109
2596
5085
100102

The mechanism through which this compound exerts its biological effects likely involves interaction with cellular targets such as enzymes or receptors. The oxazole moiety may facilitate binding to specific proteins involved in cell signaling or metabolic pathways. Further studies are needed to elucidate these interactions fully.

Case Studies

A recent study explored the synthesis and biological evaluation of various oxazole derivatives, including this compound. The findings indicated a correlation between structural modifications and biological activity, emphasizing the importance of the cyclohexenyl substituent in enhancing antimicrobial efficacy while maintaining low cytotoxicity levels .

Q & A

Basic: What are the optimal synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, and how can yield and purity be improved?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Oxazole core formation via cyclization of β-diketones with hydroxylamine derivatives under acidic conditions .
  • Carboxamide coupling using EDCI/HOBt-mediated amidation between the oxazole-4-carboxylic acid and the cyclohexenylethylamine precursor .
  • Purification via flash chromatography (ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product .

Key Optimization Strategies:

ParameterAdjustment ExampleImpact
Temperature0–5°C during couplingReduces side reactions
SolventAnhydrous DMF vs. THFEnhances reaction efficiency
CatalystsDMAP for acyl activationAccelerates amidation kinetics

Reference experimental yields (40–65%) and purity (>95%) by LC-MS and NMR .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Key signals include:
  • Oxazole C-H protons (δ 6.8–7.2 ppm, split due to methyl groups) .
  • Cyclohexene vinyl protons (δ 5.4–5.7 ppm, multiplet) .
    • ¹³C NMR : Confirms carboxamide carbonyl (δ 165–170 ppm) .
  • X-ray Crystallography :
    • Use SHELXL for refinement .
    • Resolve disorder in the cyclohexene moiety via TWINABS for twinned crystals .

Advanced: How can researchers investigate its mechanism of action in modulating biological pathways (e.g., AKT/PI3K)?

Methodological Answer:

  • Kinase Assays : Measure IC₅₀ values using recombinant AKT1/2/3 in ATP competition assays .
  • Western Blotting : Validate pathway inhibition (e.g., phosphorylated AKT↓, caspase-3↑) in cancer cell lines .
  • Molecular Docking : Map binding interactions using AutoDock Vina with AKT’s PH domain (PDB: 1UNQ) .

Data Interpretation Tip : Cross-validate with siRNA knockdown to confirm target specificity .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Purity Verification : Use HPLC-MS to exclude impurities (>99% purity required) .
  • Assay Variability : Standardize cell viability assays (e.g., MTT vs. ATP-luciferase) .
  • Model Systems : Compare 2D monolayers vs. 3D spheroids to assess tumor microenvironment effects .

Example : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM) may arise from differential serum protein binding .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Analog Synthesis : Modify:
    • Cyclohexene substituents (e.g., halogenation ).
    • Oxazole methyl groups (replace with trifluoromethyl ).
  • Bioactivity Testing : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) .
  • Computational QSAR : Use MOE or Schrodinger to predict pharmacophore contributions .

Basic: How does pH and temperature affect the compound’s stability in solution?

Methodological Answer:

  • Stability Studies :
    • pH 2–9 : Monitor degradation via HPLC at 25°C and 37°C .
    • Hydrolytic Stability : Carboxamide resistance to hydrolysis confirmed in PBS (t₁/₂ > 48 hrs at 37°C) .
  • Storage : Lyophilized solid stable at –20°C; DMSO solutions degrade after 2 weeks .

Advanced: What biophysical techniques elucidate its interaction with target proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for AKT .
  • Isothermal Titration Calorimetry (ITC) : Determine ΔH and ΔS of binding .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (if crystallization fails) .

Advanced: How to address challenges in crystallographic refinement due to conformational flexibility?

Methodological Answer:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands for twinned data .
  • Disorder Modeling : Split occupancy for cyclohexene’s chair/half-chair conformers .
  • DFT Calculations : Compare experimental vs. computed torsion angles (Gaussian 16) .

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